3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide
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Description
3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H14ClNOS and its molecular weight is 267.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.0484629 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CHEMBL4096343, also known as HMS1580K11, CBDivE_013454, Cambridge id 5244667, or 3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide, primarily targets the human 15N-labelled 6His-tagged PDL1 IgV domain . This domain is a part of the Programmed Death-Ligand 1 (PD-L1), a protein that plays a crucial role in suppressing the immune system during particular events such as pregnancy, tissue allografts, autoimmune disease, and other disease states such as hepatitis .
Mode of Action
The compound interacts with its target by binding to the PD-L1 domain. This interaction can potentially inhibit the PD-1/PD-L1 pathway, a critical immune checkpoint that cancer cells often exploit to evade the immune system . .
Biochemical Pathways
The primary biochemical pathway affected by CHEMBL4096343 is the PD-1/PD-L1 pathway. This pathway plays a significant role in regulating the immune system’s activity, preventing overactivation, and maintaining self-tolerance. By inhibiting this pathway, CHEMBL4096343 could potentially enhance the immune system’s ability to detect and destroy cancer cells .
Result of Action
The molecular and cellular effects of CHEMBL4096343’s action primarily involve the potential enhancement of the immune system’s ability to detect and destroy cancer cells. By inhibiting the PD-1/PD-L1 pathway, the compound may prevent cancer cells from evading immune detection .
Properties
IUPAC Name |
3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c1-3-15(4-2)13(16)12-11(14)9-7-5-6-8-10(9)17-12/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQQFDQSRCJZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.